molecular formula C27H20N2O5S B5135502 Ethyl 4-[5-[[4-(1,3-benzothiazol-2-yl)-3-hydroxyphenyl]carbamoyl]furan-2-yl]benzoate

Ethyl 4-[5-[[4-(1,3-benzothiazol-2-yl)-3-hydroxyphenyl]carbamoyl]furan-2-yl]benzoate

Cat. No.: B5135502
M. Wt: 484.5 g/mol
InChI Key: INPJXCUECYWUIU-UHFFFAOYSA-N
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Description

Ethyl 4-[5-[[4-(1,3-benzothiazol-2-yl)-3-hydroxyphenyl]carbamoyl]furan-2-yl]benzoate is a complex organic compound that features a benzothiazole moiety, a furan ring, and a benzoate ester

Preparation Methods

The synthesis of Ethyl 4-[5-[[4-(1,3-benzothiazol-2-yl)-3-hydroxyphenyl]carbamoyl]furan-2-yl]benzoate involves multiple steps, typically starting with the preparation of the benzothiazole and furan intermediates. Common synthetic routes include:

    Diazo-coupling: This method involves the reaction of diazonium salts with aromatic compounds to form azo compounds.

    Knoevenagel condensation: This reaction involves the condensation of aldehydes or ketones with compounds containing active methylene groups.

    Biginelli reaction: A multi-component reaction that synthesizes dihydropyrimidinones from aldehydes, β-keto esters, and urea.

    Microwave irradiation: This technique accelerates chemical reactions by using microwave energy to heat the reactants.

    One-pot multicomponent reactions: These reactions combine multiple reactants in a single reaction vessel to form complex products efficiently.

Chemical Reactions Analysis

Ethyl 4-[5-[[4-(1,3-benzothiazol-2-yl)-3-hydroxyphenyl]carbamoyl]furan-2-yl]benzoate undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using reagents like potassium permanganate or chromium trioxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.

    Hydrolysis: This reaction involves the cleavage of chemical bonds by the addition of water, often using acidic or basic conditions.

Scientific Research Applications

Ethyl 4-[5-[[4-(1,3-benzothiazol-2-yl)-3-hydroxyphenyl]carbamoyl]furan-2-yl]benzoate has several scientific research applications, including:

Mechanism of Action

The mechanism of action of Ethyl 4-[5-[[4-(1,3-benzothiazol-2-yl)-3-hydroxyphenyl]carbamoyl]furan-2-yl]benzoate involves its interaction with specific molecular targets. The benzothiazole moiety is known to inhibit enzymes like dihydroorotase and DNA gyrase, which are crucial for bacterial survival. The compound’s structure allows it to bind to these enzymes, disrupting their function and leading to bacterial cell death .

Comparison with Similar Compounds

Ethyl 4-[5-[[4-(1,3-benzothiazol-2-yl)-3-hydroxyphenyl]carbamoyl]furan-2-yl]benzoate can be compared with other benzothiazole derivatives, such as:

Properties

IUPAC Name

ethyl 4-[5-[[4-(1,3-benzothiazol-2-yl)-3-hydroxyphenyl]carbamoyl]furan-2-yl]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H20N2O5S/c1-2-33-27(32)17-9-7-16(8-10-17)22-13-14-23(34-22)25(31)28-18-11-12-19(21(30)15-18)26-29-20-5-3-4-6-24(20)35-26/h3-15,30H,2H2,1H3,(H,28,31)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

INPJXCUECYWUIU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC=C(C=C1)C2=CC=C(O2)C(=O)NC3=CC(=C(C=C3)C4=NC5=CC=CC=C5S4)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H20N2O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

484.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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